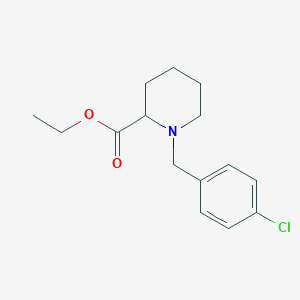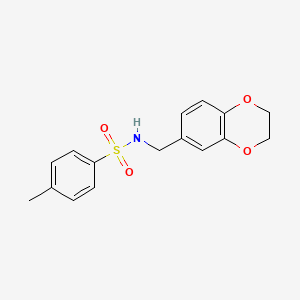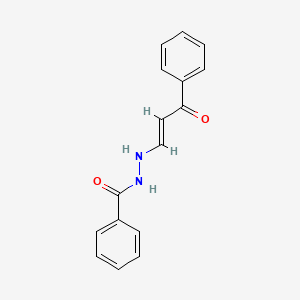![molecular formula C18H19NO2 B5049171 (3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol, commonly known as MPBP, is a chiral compound that has been extensively studied for its potential applications in various fields of scientific research. MPBP is a pyrrolidine derivative that is primarily used as a reagent in organic synthesis, but it has also been investigated for its pharmacological properties, including its potential as an antipsychotic drug.
科学研究应用
MPBP has been studied for its potential applications in various fields of scientific research, including organic synthesis, pharmacology, and neuroscience. In organic synthesis, MPBP is a useful reagent for the synthesis of chiral compounds, due to its chiral center and its ability to form diastereomeric salts with chiral acids.
In pharmacology, MPBP has been investigated for its potential as an antipsychotic drug, due to its structural similarity to other antipsychotic agents such as clozapine and olanzapine. MPBP has been shown to have high affinity for dopamine D4 receptors, which are implicated in the pathophysiology of schizophrenia.
作用机制
The mechanism of action of MPBP is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to have high affinity for dopamine D4 receptors, which are predominantly located in the prefrontal cortex and limbic regions of the brain. MPBP has also been shown to have moderate affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MPBP has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to increase dopamine release in the prefrontal cortex and striatum, and to decrease dopamine release in the nucleus accumbens. MPBP has also been shown to increase serotonin release in the prefrontal cortex and hippocampus.
实验室实验的优点和局限性
MPBP has a number of advantages and limitations for use in lab experiments. One advantage is its chiral nature, which makes it a useful reagent for the synthesis of chiral compounds. Another advantage is its high affinity for dopamine D4 receptors, which makes it a useful tool for studying the role of these receptors in the pathophysiology of schizophrenia. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on MPBP. One direction is the further investigation of its potential as an antipsychotic drug, including its efficacy and safety in clinical trials. Another direction is the development of new synthetic methods for the production of MPBP and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of MPBP and its effects on neurotransmission in the brain.
合成方法
The synthesis of MPBP typically involves the reaction of 4'-methyl-3-biphenylcarboxylic acid with pyrrolidine and a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then reduced with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield MPBP in its free base form.
属性
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-[3-(4-methylphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-7-14(8-6-13)15-3-2-4-16(11-15)18(21)19-10-9-17(20)12-19/h2-8,11,17,20H,9-10,12H2,1H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZOEIILQLKEM-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CC[C@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049103.png)


![1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)
![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)


![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)

![methyl 3-({[(4-methylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5049163.png)

![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)